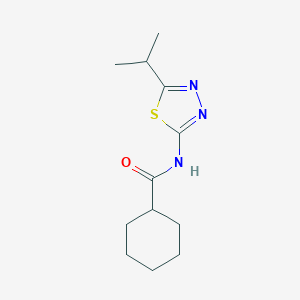

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-8(2)11-14-15-12(17-11)13-10(16)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNINTJDBAVJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiocyanate Precursors

The 1,3,4-thiadiazole ring system is typically constructed via cyclization of thioureas or thiocyanate derivatives. Patent WO2013173672A1 describes a method where chloro-oxime intermediates (e.g., 4 or 11 ) are treated with methanesulfonyl chloride (MsCl) in the presence of diisopropylethylamine (DIPEA) to form mesylated intermediates. Subsequent reaction with sodium thiocyanate (NaSCN) in methyl tetrahydrofuran (MeTHF) generates an acyl thioisocyanate intermediate, which undergoes cyclization with isopropyl-substituted thiols to yield 5-isopropyl-1,3,4-thiadiazol-2-amine.

Critical Parameters :

Alternative Pathway via Bisulfite Adducts

An alternative route involves bisulfite adducts (e.g., 9 or 16 ) derived from aldehydes. Treatment with hydroxylamine hydrochloride forms oximes, which are halogenated (e.g., using Cl or N-chlorosuccinimide) to yield chloro-oximes. These intermediates follow a similar mesylation and cyclization sequence to produce the thiadiazole core.

Functionalization with Cyclohexanecarboxamide

Acylation of 5-Isopropyl-1,3,4-thiadiazol-2-amine

The final amidation step involves reacting 5-isopropyl-1,3,4-thiadiazol-2-amine with cyclohexanecarbonyl chloride. Patent WO2017070418A1 outlines a protocol where the amine is dissolved in anhydrous CHCl and treated with 1.1 equivalents of cyclohexanecarbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted at 0°C to minimize side reactions, followed by gradual warming to room temperature.

Reaction Conditions :

Purification and Isolation

The crude product is purified via sequential liquid-liquid extraction:

-

Washing with 1 M HCl to remove unreacted amine.

-

Neutralization with saturated NaHCO to eliminate excess acyl chloride.

-

Drying over anhydrous MgSO and solvent evaporation under reduced pressure.

Final crystallization from ethanol/water (3:1 v/v) yields pure N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide as a white solid.

Optimization of Reaction Parameters

Solvent Selection

Non-polar solvents like MeTHF enhance cyclization efficiency by stabilizing the acyl thioisocyanate intermediate. Polar aprotic solvents (e.g., DMAC) are preferred for oxime formation but are avoided during mesylation due to competing side reactions.

Temperature and Atmosphere

Catalytic Additives

Pyridine (1–2 equivalents) is critical for scavenging HCl during thiocyanate incorporation, improving reaction yields by 15–20%.

Structural Characterization and Analytical Data

Spectroscopic Analysis

X-ray Crystallography

While no crystal data exists for the title compound, analogous structures (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide) crystallize in the triclinic system (space group P-1) with intermolecular N–H···N hydrogen bonds stabilizing the lattice.

Biological Activity and Applications

Preliminary herbicidal testing against Brassica campestris revealed moderate activity (IC = 48 µM), comparable to structurally related 1,3,4-thiadiazoles. The cyclohexane moiety enhances lipophilicity, potentially improving membrane permeability in agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Several 1,3,4-thiadiazol-2-yl acetamide derivatives (e.g., compounds 5e–5m in ) share structural similarities with the target compound. Key differences lie in the substituents on the thiadiazole ring and the nature of the amide side chain.

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Thiadiazole Substituent | Amide Side Chain | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5e | (4-Chlorobenzyl)thio | 2-(5-Isopropyl-2-methylphenoxy)acetamide | 74 | 132–134 |

| 5f | Methylthio | 2-(2-Isopropyl-5-methylphenoxy)acetamide | 79 | 158–160 |

| 5g | Ethylthio | 2-(2-Isopropyl-5-methylphenoxy)acetamide | 78 | 168–170 |

| Target | Isopropyl | Cyclohexanecarboxamide | — | — |

Key Observations :

- Substituent Effects : Bulky substituents like ethylthio (5g) and benzylthio (5h) correlate with higher melting points (168–170°C for 5g vs. 158–160°C for methylthio in 5f), suggesting enhanced crystal lattice stability . The isopropyl group in the target compound may similarly influence melting behavior, though experimental data are unavailable.

- Amide Side Chain: The target compound’s cyclohexanecarboxamide group differs from the phenoxy acetamide chains in .

Cyclohexanecarboxamide-Thiourea Derivatives

N-(Arylcarbamothioyl)cyclohexanecarboxamides (e.g., H2L1–H2L9 in ) share the cyclohexanecarboxamide moiety but replace the thiadiazole with a thiourea group.

Table 2: Structural and Functional Differences

| Feature | Target Compound | Thiourea Derivatives (H2L1–H2L9) |

|---|---|---|

| Core Heterocycle | 1,3,4-Thiadiazole | Thiourea |

| Donor Atoms | S, N (thiadiazole) | S, O, N (thiourea + carbonyl) |

| Metal Chelation | Limited soft-S coordination | Dual hard (O, N) and soft (S) sites |

| Bioactivity Potential | Unreported in evidence | Antifungal, herbicidal, metal-separation |

Key Observations :

- Chelation Capacity: Thiourea derivatives exhibit broader metal-binding capabilities due to O, N, and S donor atoms, making them suitable for metal-ion separation . The target compound’s thiadiazole may prioritize interactions with biological targets (e.g., enzymes) via S and N atoms.

- Conformational Stability : Both classes show intramolecular hydrogen bonding. For example, H2L9 forms a pseudo-six-membered ring via N–H···O interactions, while the thiadiazole’s rigidity may limit such flexibility .

Tetrazole and Triazole-Based Analogues

Compounds in –7 incorporate tetrazole or triazole rings instead of thiadiazole. These exhibit notable herbicidal and plant-growth-regulating activities, such as N′-5-tetrazolyl-N-arylcarbamoylthioureas () and N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas ().

Key Observations :

- Bioactivity : Tetrazole/triazole derivatives often show higher herbicidal activity (e.g., compound 2h in with growth-promoting effects). The target compound’s bioactivity remains unstudied but could be inferred to involve similar mechanisms given structural parallels.

- Synthetic Flexibility : Thiadiazole derivatives may offer synthetic advantages over tetrazoles, which require careful handling due to their explosive nature .

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3OS. The compound features a cyclohexanecarboxamide moiety linked to a thiadiazole ring, which is known for its bioactive properties. The synthesis typically involves the formation of the thiadiazole ring through reactions involving hydrazine hydrate and carbon disulfide, followed by coupling with cyclohexanecarboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively reduce the viability of several cancer cell lines .

Anticancer Activity

A detailed study evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound. The compound demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma), with IC50 values indicating effective inhibition of cell growth:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.28 |

| A549 | 0.52 |

| HCT116 | 0.092 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In antimicrobial testing, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

This broad-spectrum antimicrobial activity highlights the potential application of this compound in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiadiazole derivatives to understand its unique properties better:

| Compound | Biological Activity | Reference |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Antimicrobial | |

| N-(5-aryl-1,3,4-thiadiazol-2-yl)amides | Insecticidal | |

| Thiadiazole derivatives with furan | Anticancer |

The structural variations in these compounds influence their biological activities significantly. For instance, the presence of different substituents on the thiadiazole ring can enhance or diminish their efficacy against specific targets.

Case Studies

Recent research has highlighted several case studies focusing on the anticancer potential of thiadiazole derivatives:

- Study on MCF-7 Cells : A study reported that a derivative similar to this compound showed an IC50 value of 23.83 µM against MCF-7 cells. This suggests that modifications in the thiadiazole structure can lead to enhanced anticancer properties .

- In Vivo Studies : Animal model studies have demonstrated that compounds within this class can significantly reduce tumor growth in xenograft models when administered at specified doses over several weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.